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Compound of Interest

Compound Name:
7-Bromo-[1,2,4]triazolo[1,5-

a]pyridin-2-amine

Cat. No.: B1443150 Get Quote

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in modern medicinal

chemistry and drug discovery.[4][5] Its structural architecture is recognized as a purine isostere,

allowing it to mimic endogenous nucleobases and interact with a wide array of biological

targets.[6][7] This has led to the development of compounds with diverse pharmacological

activities, including applications as anticancer, antimicrobial, antiviral, and CNS-modulating

agents.[2][5][8]

The subject of this guide, 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, represents a highly

valuable and versatile building block for chemical synthesis. Its strategic importance lies in the

orthogonal reactivity of its two key functional groups:

The 2-amino group: This site serves as a crucial hydrogen bond donor and a nucleophilic

handle for derivatization, enabling modifications such as amidation or alkylation to modulate

potency and physicochemical properties.

The 7-bromo substituent: This is the primary site for strategic diversification. The bromine

atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions,

providing a robust and reliable method for introducing a wide range of molecular complexity.

[9] This capability is paramount for constructing compound libraries for structure-activity

relationship (SAR) studies.[10]

This document provides a detailed protocol for a cornerstone application of this reagent: the

Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[11][12]
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Physicochemical Properties & Safe Handling
Prior to any experimental work, it is imperative to understand the properties and handling

requirements of the reagent.

Property Value Reference

Chemical Name
7-Bromo-[1][2][3]triazolo[1,5-

a]pyridin-2-amine

CAS Number 882521-63-3 [13]

Molecular Formula C₆H₅BrN₄ [14]

Molecular Weight 213.03 g/mol [14]

Appearance
Solid (typically a light yellow

solid)
[15]

Melting Point 190-192 °C [15]

Safety & Handling Protocol:

7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is an organic compound that must be handled

with care in a laboratory setting.[9]

Hazard Identification: The compound is classified as harmful if swallowed, in contact with

skin, or if inhaled.[16] It should be handled only by trained professionals familiar with

chemical synthesis.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety glasses or goggles.

Engineering Controls: All manipulations should be performed in a well-ventilated chemical

fume hood to avoid inhalation of dust or vapors.[9]

Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated

area, away from strong oxidizing agents and acids.[9]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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Core Application: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-

carbon bond between an organohalide and an organoboron compound, catalyzed by a

palladium complex.[17] For 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, this reaction

provides an exceptionally reliable and functional-group-tolerant pathway to synthesize 7-aryl or

7-heteroaryl derivatives, which are of significant interest in drug discovery.[18]

The catalytic cycle, a foundational concept in organometallic chemistry, is the engine of this

transformation. It typically involves three key steps: oxidative addition, transmetalation, and

reductive elimination.[12]
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Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of 7-Aryl-[1][2]
[3]triazolo[1,5-a]pyridin-2-amine Derivatives
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of 7-Bromo-[1]

[2][3]triazolo[1,5-a]pyridin-2-amine with a representative partner, 4-methoxyphenylboronic acid.
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Objective: To synthesize 7-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a model

for library development.

Materials & Reagents:

Reagent Formula M.W. Amount Moles Equiv.

7-Bromo-

triazolo[1,5-

a]pyridin-2-

amine

C₆H₅BrN₄ 213.03 213 mg 1.0 mmol 1.0

4-

Methoxyphen

ylboronic acid

C₇H₉BO₃ 151.96 182 mg 1.2 mmol 1.2

Pd(PPh₃)₄

(Tetrakis)
C₇₂H₆₀P₄Pd 1155.56 58 mg 0.05 mmol 0.05

Potassium

Carbonate

(K₂CO₃)

K₂CO₃ 138.21 276 mg 2.0 mmol 2.0

1,4-Dioxane C₄H₈O₂ 88.11 8 mL - -

Water

(deionized,

degassed)

H₂O 18.02 2 mL - -

Equipment:

10-25 mL oven-dried reaction vial or round-bottom flask

Magnetic stir plate and stir bar

Heating mantle or oil bath with temperature control

Inert gas line (Nitrogen or Argon) with manifold

Standard glassware for work-up (separatory funnel, flasks)
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Rotary evaporator

Silica gel for column chromatography

Step-by-Step Methodology
Reaction Setup (Inert Atmosphere is Crucial):

Place the 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (213 mg, 1.0 mmol), 4-

methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and

potassium carbonate (276 mg, 2.0 mmol) into an oven-dried reaction vial equipped with a

magnetic stir bar.

Causality: The palladium catalyst is sensitive to oxygen, especially at elevated

temperatures. Performing the setup under an inert atmosphere prevents catalyst

decomposition, ensuring efficient catalytic turnover.

Solvent Addition and Degassing:

Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

Seal the vial with a septum cap.

Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-

20 minutes.

Causality: Dissolved oxygen in the solvents can oxidize the Pd(0) catalyst to an inactive

Pd(II) state. Degassing is a critical step to maximize catalyst lifetime and reaction yield.

Reaction Execution:

Place the sealed vial in a preheated oil bath or heating block set to 90 °C.

Stir the reaction vigorously for 12-18 hours.

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-

MS. A complete reaction is indicated by the consumption of the starting bromide. A typical

TLC mobile phase is 50% Ethyl Acetate in Hexanes.
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Work-up and Extraction:

After the reaction is complete (as determined by TLC), cool the mixture to room

temperature.

Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification and Characterization:

Purify the crude residue by flash column chromatography on silica gel. A gradient of 20%

to 80% ethyl acetate in hexanes is typically effective for eluting the product.

Combine the fractions containing the pure product (as identified by TLC) and concentrate

under reduced pressure to yield the final compound as a solid.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR,

and High-Resolution Mass Spectrometry (HRMS). Expected HRMS (ESI) m/z: [M+H]⁺

calculated for C₁₃H₁₃N₄O: 241.1084; Found: 241.1089.

Experimental Workflow Visualization
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Caption: Fig. 2: Experimental Workflow
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Conclusion and Outlook
7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a powerful synthetic intermediate whose true

potential is unlocked through strategic cross-coupling chemistry. The Suzuki-Miyaura protocol

detailed herein is a robust, reliable, and highly adaptable method for generating novel

analogues. By substituting the boronic acid partner, researchers can rapidly explore chemical

space around the 7-position of the triazolopyridine core, a proven strategy for optimizing

biological activity and advancing drug discovery programs. This building block, combined with

the power of palladium catalysis, provides an essential tool for the modern medicinal chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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